Ethyl 5-methylhex-2-enoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 5-methylhex-2-enoate derivatives involves the reaction between 3-methyl-2-buten-1-ol and triethyl orthoacetate, producing ethyl 3,3-dimethyl-4-pentenoate. Further reactions with carbon tetrahalides lead to various adducts, which, upon reaction with a base, afford high yields of the desired products. Stereoselective preparation methods have been developed to enrich the cis-isomer of these compounds, indicating the compound's flexibility in synthesis processes (Matsui et al., 1986).
Molecular Structure Analysis
Spectral, DFT/B3LYP, and molecular docking analyses have been conducted on ethyl 5-methylhex-2-enoate derivatives. These studies include FT-IR, NMR, UV–Vis spectroscopy, and single-crystal X-ray diffraction to identify the compound's structure. Theoretical calculations further elucidate the molecular structure, revealing insights into its electronic properties and potential interactions with biological targets (Sert et al., 2020).
Chemical Reactions and Properties
Ethyl 5-methylhex-2-enoate undergoes various chemical reactions, including cyclizations, which have been extensively studied to understand the compound's reactivity and functional group transformations. These reactions highlight the compound's ability to participate in complex synthesis pathways, forming diverse organic structures with potential applications in pharmaceuticals and materials science (Maclean & Sneeden, 1963).
Scientific Research Applications
Materials Science and Catalysts : Metal 2-ethylhexanoates, closely related to Ethyl 5-methylhex-2-enoate, are utilized as precursors in materials science. They serve as catalysts for ring-opening polymerizations and are used in the painting industry as driers (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).
Pharmaceuticals and Biotechnology : Various derivatives of Ethyl 5-methylhex-2-enoate have been synthesized for potential applications in pharmaceuticals and biotechnology. For instance, ethyl 4-(2-aryloxyhexyloxy)benzoates show potential as anti-juvenile hormone agents (Furuta et al., 2006), and the compound ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate shows promise as a cancer treatment inhibitor (Sert et al., 2020).
Fragrance Industry : Ethyl (E)hex-3-enoate, a compound related to Ethyl 5-methylhex-2-enoate, is used as a safe fragrance ingredient, exhibiting no genotoxic effects and low toxicity levels (Api et al., 2020).
Organic Synthesis : Ethyl 5-methylhex-2-enoate and its derivatives are important in organic synthesis. They are used in the synthesis of enantiomerically enriched kavalactones (Kamal, Krishnaji, & Khanna, 2006), and in the efficient synthesis of racemic Oxiracetam (Laffan et al., 1992).
Safety And Hazards
properties
IUPAC Name |
ethyl (E)-5-methylhex-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-11-9(10)7-5-6-8(2)3/h5,7-8H,4,6H2,1-3H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRGZVMBYLXWTE-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methylhex-2-enoate | |
CAS RN |
2351-89-5 | |
Record name | Ethyl 5-methylhex-2-enoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5-methylhex-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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